molecular formula C10H11F3N2O5 B1683248 Trifluorothymidine CAS No. 70-00-8

Trifluorothymidine

Cat. No. B1683248
CAS RN: 70-00-8
M. Wt: 296.2 g/mol
InChI Key: VSQQQLOSPVPRAZ-RRKCRQDMSA-N
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Description

Trifluridine, also known as trifluorothymidine (TFT or FTD), is an antiviral drug primarily used on the eye . It was sold under the trade name Viroptic by Glaxo Wellcome, now merged into GlaxoSmithKline . The brand is now owned by Monarch Pharmaceuticals, which is wholly owned by King Pharmaceuticals . Trifluridine was approved for medical use in 1980 . It is also a component of the anti-cancer drug trifluridine/tipiracil, which is taken by mouth .


Synthesis Analysis

A new green glycosylation condition useful for efficient large-scale preparation of trifluorothymidine is described . The condition requires neither CHCl3 nor transition-metal catalysts for β-selectivity at the anomeric C1-position, which is advantageous for process development of active pharmaceutical ingredients such as trifluorothymidine .


Molecular Structure Analysis

Trifluorothymidine and 5-fluorouracil have a very similar nucleobase structure . Both of these compounds could be incorporated into DNA . The incorporation of trifluorothymidine produces a highly anti-tumor effect .


Chemical Reactions Analysis

The molecular consequences of thymidylate synthase (TS) inhibition can be complex and vary depending on the type of inhibitor, the tumor type, and the expression levels of enzymes involved in drug metabolism . Inhibitors of TS fall into two major classes, the fluoropyrimidines and antifolates .


Physical And Chemical Properties Analysis

Trifluorothymidine is a fluorinated pyrimidine nucleoside . It is structurally related to idoxuridine . It displays effective antiviral activity against Herpes simplex virus type 1 and 2 .

Scientific Research Applications

Antiviral Activity and Therapeutic Use

Trifluorothymidine has been extensively studied for its antiviral activity, especially against herpes simplex virus type I, which causes ocular infections like primary keratoconjunctivitis and recurrent epithelial keratitis. Its effectiveness in treating dendritic ulcers and geographic ulcers, sometimes associated with the use of topical corticosteroids, underscores its significant therapeutic potential. Notably, trifluorothymidine's role in treating deep stromal disease, uveitis, or adenovirus keratoconjunctivitis remains under investigation, highlighting its broad research and therapeutic applications in virology and ophthalmology (Carmine et al., 1982).

Analytical Method Development

The development of a new validated RP-UFLC method for the determination of trifluorothymidine emphasizes its importance in pharmaceutical analysis. This advancement facilitates the precise and accurate measurement of trifluorothymidine in ophthalmic preparations, ensuring drug quality and efficacy (Bandaru & Annapurna, 2022).

Efficacy in Immunocompromised Hosts

Research has also explored the use of trifluorothymidine in treating atypical cutaneous manifestations of herpes infections in immunocompromised patients. This application demonstrates its potential beyond ophthalmic use, providing insights into managing challenging viral infections in vulnerable patient populations (Yacoub et al., 2015).

Antiviral Activity Against Cytomegalovirus

The study of trifluorothymidine's antiviral activity against cytomegalovirus (CMV) in vitro further illustrates its broad-spectrum antiviral capabilities. This research has potential implications for developing new therapeutic strategies against CMV, a significant concern for immunocompromised individuals and transplant recipients (Wingard et al., 1981).

Metabolism and Pharmacokinetics

Investigations into the metabolism of trifluorothymidine and its transport across the blood-brain barrier provide crucial insights into its pharmacokinetics and potential therapeutic applications in neurological conditions. This research underscores the importance of understanding drug metabolism and distribution for optimizing therapeutic efficacy, particularly in treating brain tumors (Pouremad et al., 1999).

Safety And Hazards

Trifluorothymidine is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The application of existing thymidylate synthase-targeted agents continues to expand, with new approvals of these drugs for the treatment of solid tumors . New combination therapeutic strategies have emerged and are entering clinical trials, such as those targeting dUTPase to exploit the uracil-misincorporation pathway and defective DNA repair that occurs during thymidylate synthase inhibition .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
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InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VSQQQLOSPVPRAZ-RRKCRQDMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Source PubChem
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Molecular Formula

C10H11F3N2O5
Source PubChem
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DSSTOX Substance ID

DTXSID4046602
Record name Trifluridine
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Molecular Weight

296.20 g/mol
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Physical Description

Solid
Record name Trifluridine
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Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L
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Mechanism of Action

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells., Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known, The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis., Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia.
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Product Name

Trifluridine

Color/Form

Crystals from ethyl acetate

CAS RN

70-00-8
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Melting Point

186-189, 186-189 °C, 186 - 189 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluorothymidine
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Trifluorothymidine
Reactant of Route 3
Trifluorothymidine
Reactant of Route 4
Trifluorothymidine
Reactant of Route 5
Trifluorothymidine
Reactant of Route 6
Trifluorothymidine

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